molecular formula C11H13NOS B7991790 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7991790
M. Wt: 207.29 g/mol
InChI Key: HVBOLULSAHOMLH-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound features a pyrrole ring and a thiophene ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms, respectively. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heterocyclic rings allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol can be compared with other similar compounds, such as:

    2-Methyl-3-pyrrolyl-(5-methyl-2-thienyl)methanol: Similar structure but with different substitution patterns on the pyrrole ring.

    1-Methyl-2-pyrrolyl-(4-methyl-2-thienyl)methanol: Similar structure but with different substitution patterns on the thiophene ring.

    1-Methyl-2-pyrrolyl-(5-ethyl-2-thienyl)methanol: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8-5-6-10(14-8)11(13)9-4-3-7-12(9)2/h3-7,11,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBOLULSAHOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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